(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone
Description
(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone is a heterocyclic compound that features a thieno[2,3-c]pyrazole core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-14-11-15(16(21)19-7-9-22-10-8-19)23-17(14)20(18-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZNLMOXLNYCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone typically involves the formation of the thieno[2,3-c]pyrazole core followed by functionalization. One common method involves the Gewald reaction, which synthesizes the thieno[2,3-c]pyrazole core. This intermediate can then be reacted with various reagents to introduce the morpholino and methanone groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-c]pyrazole core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thieno[2,3-c]pyrazole core .
Scientific Research Applications
Biological Activities
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Phosphodiesterase Inhibition:
- One of the most significant applications of this compound is its role as an inhibitor of phosphodiesterase 7 (PDE7) enzymes. Inhibition of PDE7 leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells, which is crucial for various signaling pathways involved in inflammation and neuroprotection .
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Anti-inflammatory Effects:
- The compound has shown potential anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Studies indicate that it may modulate inflammatory pathways effectively .
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Neuroprotective Properties:
- Research suggests that compounds like (3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that yield high purity and yield. Variants of this compound, such as ethyl N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycinate, have also been synthesized and studied for similar biological activities .
Case Studies and Research Findings
Several studies have investigated the pharmacological roles and mechanisms of action associated with this compound:
- In vitro Studies: Laboratory studies have demonstrated the compound's ability to selectively inhibit PDE7 without affecting other phosphodiesterases significantly. This selectivity minimizes potential side effects while enhancing therapeutic efficacy .
- Animal Models: Preclinical trials using animal models have shown promising results in reducing inflammation and protecting neuronal cells from damage, suggesting potential applications in treating diseases like Alzheimer's or multiple sclerosis .
Mechanism of Action
The mechanism of action of (3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione
Uniqueness
(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone is unique due to its specific functional groups and the presence of the morpholino moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound (3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone is a thienopyrazole derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphodiesterase 7 (PDE7). This inhibition is significant because it leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique thieno[2,3-c]pyrazole moiety, which integrates sulfur and nitrogen atoms into its structure. The presence of a morpholino group enhances its solubility and biological activity. The IUPAC name reflects its complex structure, indicating the arrangement of functional groups within the molecule.
1. Phosphodiesterase Inhibition
The primary biological activity attributed to this compound is its selective inhibition of PDE7. This inhibition results in increased cAMP levels, which can influence various physiological processes including:
- Anti-inflammatory effects : By modulating cAMP levels, the compound may reduce inflammatory responses.
- Neuroprotective effects : Enhanced cAMP signaling has been associated with neuroprotection in various models.
Table 1 summarizes the key activities related to PDE7 inhibition:
Case Study 1: PDE7 Inhibition
A study focused on the synthesis and evaluation of thienopyrazole derivatives highlighted this compound as a promising candidate for PDE7 inhibition. The compound exhibited a significant increase in cAMP levels in cellular assays, suggesting its potential therapeutic application in diseases involving dysregulated cAMP signaling.
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of this compound against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to standard chemotherapeutic agents, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
